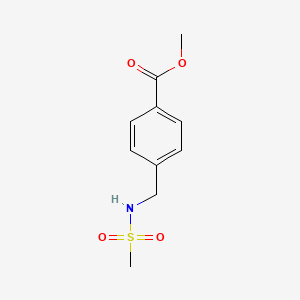










|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.O=S(Cl)Cl.[CH3:16][S:17](Cl)(=[O:19])=[O:18].[CH3:21]O>>[CH3:16][S:17]([NH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:21])=[O:8])=[CH:10][CH:11]=1)(=[O:19])=[O:18]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
|
Name
|
|
|
Quantity
|
7.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
ice H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
was suspended in CH2Cl2 (100 mL) at 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
triethylamine (25 mL) was added
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at rt for 1 h
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2,dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel eluting with 1% MeOH/CHCl3
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)NCC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.8 g | |
| YIELD: PERCENTYIELD | 74% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |